8,9-Dehydroestrone sodium sulfate
Overview
Description
Preparation Methods
The preparation of 8,9-Dehydroestrone sodium sulfate involves several synthetic routes and reaction conditions. One common method includes the extraction and purification of conjugated estrogens from pregnant mares’ urine, followed by the isolation of 8,9-Dehydroestrone . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to separate and purify the compound from other estrogenic components .
Chemical Reactions Analysis
8,9-Dehydroestrone sodium sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its oxidized forms, such as 8,9-dehydro-17β-estradiol.
Reduction: Reduction reactions can reverse the oxidation process, converting the compound back to its original form.
Substitution: This reaction involves the replacement of functional groups within the compound, potentially altering its biological activity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically various forms of estradiol and estrone derivatives .
Scientific Research Applications
8,9-Dehydroestrone sodium sulfate has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of estrogenic activity and metabolism.
Biology: Researchers study its effects on cellular processes and hormone regulation.
Medicine: It is investigated for its potential use in hormone replacement therapy for postmenopausal women.
Industry: The compound is used in the production of conjugated estrogen products, such as Premarin.
Mechanism of Action
The mechanism of action of 8,9-Dehydroestrone sodium sulfate involves its conversion to 8,9-dehydro-17β-estradiol, which has a strong affinity for estrogen receptors . This interaction leads to the activation of estrogen receptor-mediated pathways, influencing various physiological processes such as bone density maintenance, cholesterol regulation, and suppression of vasomotor symptoms .
Comparison with Similar Compounds
8,9-Dehydroestrone sodium sulfate is unique compared to other similar compounds due to its distinct tissue selectivity and pharmacological profile . Similar compounds include:
Equilin: Another estrogen found in horses, with similar but distinct biological activity.
Equilenin: A related estrogen with different pharmacokinetic properties.
Estrone: A naturally occurring estrogen with a broader range of biological effects.
Properties
IUPAC Name |
sodium;[(13S,14S)-13-methyl-17-oxo-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t16-,18-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUMKBPKZHXWDL-AKXYIILFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210637 | |
Record name | 8,9-Dehydroestrone sodium sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61612-83-7 | |
Record name | 8,9-Dehydroestrone sodium sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061612837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8,9-Dehydroestrone sodium sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estra-1,3,5(10),8-tetraen-17-one, 3-(sulfooxy)-, sodium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8,9-DEHYDROESTRONE SODIUM SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B825F101CJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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